molecular formula C8H16ClNO2 B2654050 (7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride CAS No. 2305185-30-0

(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride

Cat. No.: B2654050
CAS No.: 2305185-30-0
M. Wt: 193.67
InChI Key: CCZNEVNEYKWXET-UOERWJHTSA-N
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Description

(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol hydrochloride is a bicyclic amine derivative with a spirocyclic framework, featuring a 5-azaspiro[2.6]nonane core and hydroxyl groups at the 7R and 8S positions. Its molecular formula is C₇H₁₃Cl₂N₃O, with a molecular weight of 226.11 g/mol .

Properties

IUPAC Name

(7R,8S)-5-azaspiro[2.6]nonane-7,8-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-6-3-8(1-2-8)5-9-4-7(6)11;/h6-7,9-11H,1-5H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZNEVNEYKWXET-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C(CNC2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12C[C@@H]([C@@H](CNC2)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8S)-5-Azaspiro[26]nonane-7,8-diol;hydrochloride typically involves the formation of the spirocyclic core followed by functionalization to introduce the diol and hydrochloride groups One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl or carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional diols or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity
    • Recent studies have highlighted the potential of spirocyclic compounds, including derivatives of (7R,8S)-5-Azaspiro[2.6]nonane, in targeting various cancer cell lines. For instance, compounds similar to this structure have shown moderate to potent activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through various pathways .
  • PCSK9 Inhibition
    • The compound has been investigated as a potential inhibitor of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), which plays a crucial role in cholesterol metabolism. Inhibitors of PCSK9 can lower LDL cholesterol levels and are beneficial in treating hypercholesterolemia. The unique spirocyclic structure may enhance binding affinity and specificity towards the target enzyme .
  • Neurological Disorders
    • Compounds with similar structural characteristics have been explored for their neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The ability to cross the blood-brain barrier could make these compounds valuable in developing therapies aimed at neuroprotection or cognitive enhancement.

Case Studies and Research Findings

StudyFocusFindings
Gu et al. (2022)Antitumor ActivityDemonstrated that spirodienone derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.10 to 0.66 μM for MDA-MB-231 and A549 cells .
Patent WO2020150473A2PCSK9 InhibitionDescribed novel heteroaryl compounds that include spirocyclic structures as effective PCSK9 inhibitors, suggesting a pathway for lowering cholesterol levels in patients .
PMC9635984Neuroprotective EffectsInvestigated the neuroprotective potential of spirocyclic compounds, indicating promising results in reducing neuronal apoptosis under stress conditions .

Mechanism of Action

The mechanism of action of (7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogues with Varying Spiro Ring Systems

Compound Name Spiro System Molecular Formula Molecular Weight (g/mol) Key Features
5-Azaspiro[2.6]non-7-ene hydrochloride [2.6]nonane C₈H₁₄ClN 161.67 Lacks diol groups; contains a double bond (non-7-ene), reducing polarity .
(7R)-5-Azaspiro[2.4]heptan-7-ol hydrochloride [2.4]heptane C₆H₁₂ClNO 149.62 Smaller spiro ring (2.4) and single hydroxyl group; lower molecular weight .
7-Azaspiro[3.5]nonan-2-ol hydrochloride [3.5]nonane C₈H₁₆ClNO 161.67 Larger spiro system (3.5) with a single hydroxyl group; altered steric effects .
5-Azaspiro[3.4]octan-8-ol Hydrochloride [3.4]octane C₇H₁₄ClNO 163.65 Mixed spiro ring sizes (3.4) and hydroxyl position; intermediate ring strain .

Key Differences :

  • Spiro Ring Size: Smaller rings (e.g., [2.4]heptane) increase ring strain but may enhance reactivity, while larger systems (e.g., [3.5]nonane) offer conformational flexibility.
  • Substituents: The diol groups in the target compound improve hydrogen-bonding capacity compared to single hydroxyl or non-polar analogues.

Heteroatom Variants

Compound Name Heteroatom Substitution Molecular Formula Molecular Weight (g/mol) Key Features
7-Oxa-2-azaspiro[3.5]nonane hydrochloride Oxygen (oxa) C₇H₁₂ClNO 161.67 Replaces nitrogen with oxygen, altering electronic properties and solubility .
3-Oxaspiro[bicyclo[3.1.0]hexane-2,3'-pyrrolidine] hydrochloride Oxygen (oxa) Not specified Not specified Complex bicyclic structure with oxygen; potential for varied pharmacokinetics .

Key Differences :

  • Electronic Effects : Oxygen-containing analogues (oxa) exhibit reduced basicity compared to nitrogen (aza) derivatives, impacting solubility and receptor interactions.

Stereochemical and Functional Group Comparisons

The (7R,8S) configuration in the target compound is critical for its stereoselective interactions, as seen in related spirocyclic lignans like guaiacylglycerol-β-coniferyl ethers (GGCEs). For example, (7R,8S)-erythro-GGCE shows preferential enzymatic formation and higher biological activity compared to its threo isomers . Similarly, the diol groups in the target compound may enhance binding to receptors or enzymes through hydrogen bonding, unlike analogues with single hydroxyls or non-polar substituents.

Biological Activity

(7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₆ClNO₂
  • Molecular Weight : 193.68 g/mol
  • CAS Number : Not specified in the sources

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor for certain phosphodiesterases (PDEs), which are crucial for regulating intracellular signaling pathways.

1. Antidepressant Effects

Research indicates that derivatives of spiro compounds, including this compound, exhibit antidepressant-like effects in animal models. These effects are linked to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Neuroprotective Properties

Studies have shown that this compound may provide neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have yielded promising results. The compound appears to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsDemonstrated significant reduction in depressive behaviors in rodent models when administered at varying doses.
Study 2Investigate neuroprotective effectsShowed reduced markers of oxidative stress and inflammation in neuronal cultures exposed to neurotoxic agents.
Study 3Assess anticancer propertiesFound that the compound inhibited growth in breast and lung cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and stereochemistry of (7R,8S)-5-Azaspiro[2.6]nonane-7,8-diol;hydrochloride?

To confirm purity and stereochemical integrity, use a combination of:

  • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers .
  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to verify the spirocyclic configuration .
  • Mass Spectrometry (MS) for molecular ion confirmation.
  • X-ray Crystallography (if crystalline) for absolute configuration determination.

Q. How can researchers optimize the synthesis of this compound to minimize diastereomeric impurities?

Key strategies include:

  • Asymmetric catalysis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during cyclization to control stereochemistry .
  • Temperature control : Lower reaction temperatures reduce racemization during spiro-ring formation.
  • Purification : Employ flash chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to separate diastereomers .
  • In-line monitoring : Use real-time FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. What are the critical stability-indicating parameters for storing this compound?

Stability studies should assess:

  • Thermal degradation : Monitor via accelerated aging (40°C/75% RH) and HPLC analysis of degradation products (e.g., hydrolyzed diol or azaspirane derivatives) .
  • Light sensitivity : Conduct photostability testing per ICH Q1B guidelines using UV-Vis spectroscopy .
  • Moisture content : Karl Fischer titration to ensure <0.5% water content, as hydrochloride salts are hygroscopic .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved in structural elucidation?

Conflicts often arise from solvent effects or dynamic conformational exchange. Solutions include:

  • Variable-temperature NMR : Identify exchange broadening by comparing spectra at 25°C vs. −40°C .
  • Deuterated solvent screening : Use DMSO-d6 to stabilize hydrogen bonding or CDCl3 for sharper signals.
  • DFT calculations : Compare experimental 13C^{13}\text{C} shifts with computed values (e.g., using Gaussian software) to validate assignments .

Q. What experimental designs are suitable for studying the biological activity of this compound in neuropharmacological models?

  • In vitro assays :
    • Receptor binding : Radioligand displacement assays (e.g., for σ-1 or NMDA receptors) with Schild regression analysis .
    • Cellular uptake : Fluorescence tagging to evaluate blood-brain barrier penetration in MDCK-MDR1 monolayers .
  • In vivo models :
    • Dose-response studies : Use randomized block designs with positive/negative controls (e.g., memantine for NMDA antagonism) .
    • Behavioral endpoints : Morris water maze for cognitive effects or rotarod tests for motor coordination .

Q. How can researchers address discrepancies in reported cytotoxicity data for this compound across cell lines?

Potential causes and solutions:

  • Cell line variability : Validate assays in ≥3 cell lines (e.g., SH-SY5Y, HEK293, HeLa) with standardized culture conditions .
  • Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) and confirm solubility via dynamic light scattering .
  • Apoptosis vs. necrosis : Use Annexin V/PI staining and caspase-3 activity assays to differentiate mechanisms .

Q. What methodologies are recommended for assessing the environmental fate of this compound in aquatic ecosystems?

  • Hydrolysis studies : Incubate at pH 4–9 and analyze degradation products via LC-MS/MS .
  • Bioaccumulation : Measure logP values (shake-flask method) and model using EPI Suite software .
  • Ecotoxicology :
    • Algal growth inhibition : OECD 201 guideline with Pseudokirchneriella subcapitata .
    • Daphnia magna acute toxicity : 48-hour EC50 determination .

Methodological Tables

Q. Table 1. Key Stability Parameters

ParameterMethodAcceptance CriteriaReference
Thermal degradationHPLC (C18 column)≤2% degradation at 40°C
PhotostabilityUV-Vis (ICH Q1B)Δ absorbance < 0.05
HygroscopicityKarl Fischer titrationMoisture content < 0.5%

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationConditionsReference
Chiral HPLCEnantiomeric resolutionChiralpak AD-H, 90:10 hexane/IPA
1H^1\text{H} NMRStereochemical analysis600 MHz, DMSO-d6
X-ray diffractionAbsolute configurationSingle crystal, Cu Kα

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